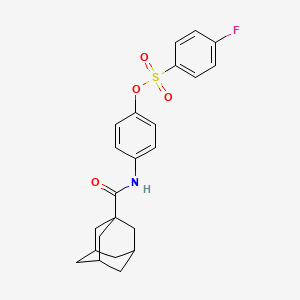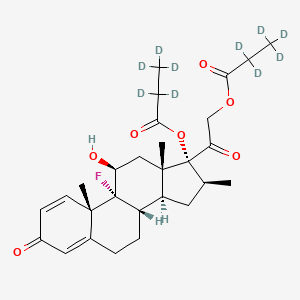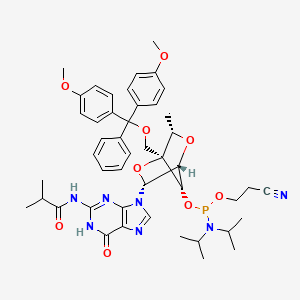![molecular formula C16H12FNO2S B12407944 4-[5-(4-Fluoroanilino)thiophen-2-yl]benzene-1,3-diol](/img/structure/B12407944.png)
4-[5-(4-Fluoroanilino)thiophen-2-yl]benzene-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[5-(4-Fluoroanilino)thiophen-2-yl]benzene-1,3-diol is a synthetic organic compound that features a thiophene ring substituted with a 4-fluoroanilino group and a benzene-1,3-diol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-[5-(4-Fluoroanilino)thiophen-2-yl]benzene-1,3-diol typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the 4-Fluoroanilino Group: This step can be achieved through a nucleophilic aromatic substitution reaction where a fluoroaniline derivative reacts with a suitable thiophene precursor.
Attachment of the Benzene-1,3-diol Moiety: The final step involves coupling the thiophene derivative with a benzene-1,3-diol compound using a Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups of the benzene-1,3-diol moiety.
Reduction: Reduction reactions can target the nitro groups if present in the precursor molecules.
Substitution: The thiophene ring and the benzene ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under controlled conditions.
Major Products:
Oxidation: Oxidized derivatives of the benzene-1,3-diol moiety.
Reduction: Reduced forms of any nitro groups present.
Substitution: Various substituted thiophene and benzene derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-[5-(4-Fluoroanilino)thiophen-2-yl]benzene-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of 4-[5-(4-Fluoroanilino)thiophen-2-yl]benzene-1,3-diol involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Vergleich Mit ähnlichen Verbindungen
Thiophene Derivatives: Compounds like 2-butylthiophene and 2-octylthiophene share the thiophene core structure.
Fluoroaniline Derivatives: Compounds such as 4-fluoroaniline and its derivatives.
Benzene-1,3-diol Derivatives: Compounds like resorcinol (benzene-1,3-diol) and its substituted forms.
Uniqueness: 4-[5-(4-Fluoroanilino)thiophen-2-yl]benzene-1,3-diol is unique due to the combination of the thiophene ring, the 4-fluoroanilino group, and the benzene-1,3-diol moiety, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C16H12FNO2S |
|---|---|
Molekulargewicht |
301.3 g/mol |
IUPAC-Name |
4-[5-(4-fluoroanilino)thiophen-2-yl]benzene-1,3-diol |
InChI |
InChI=1S/C16H12FNO2S/c17-10-1-3-11(4-2-10)18-16-8-7-15(21-16)13-6-5-12(19)9-14(13)20/h1-9,18-20H |
InChI-Schlüssel |
OWMHXOFKGWSKJF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC2=CC=C(S2)C3=C(C=C(C=C3)O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


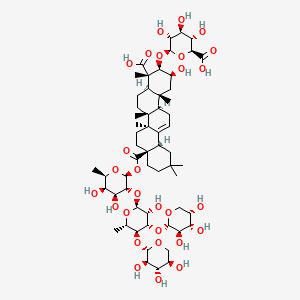
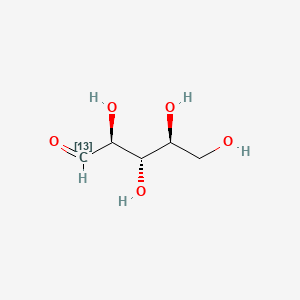
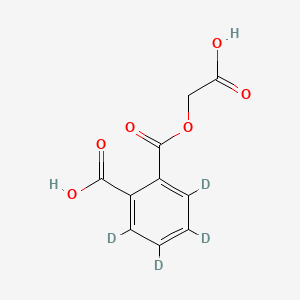
![(5Z)-5-[(4-hydroxy-3-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12407879.png)
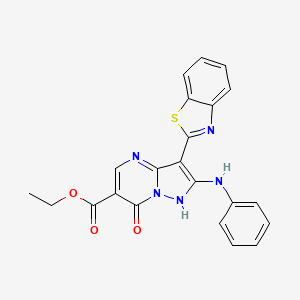
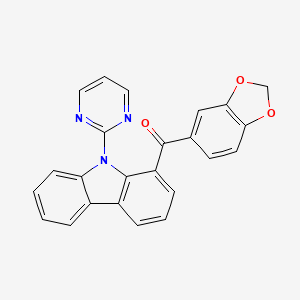
![2-[1-ethyl-2-[(E)-2-(9-heptylcarbazol-3-yl)ethenyl]quinolin-4-ylidene]propanedinitrile](/img/structure/B12407898.png)
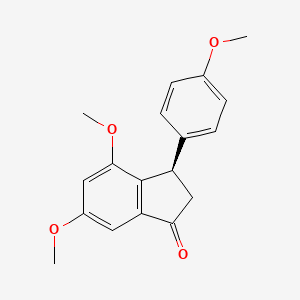
![1-[(2R,3S)-3,4-dihydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12407905.png)
